8-Fluoro-2-oxo-2H-chromene-4-carboxylic acid

Description

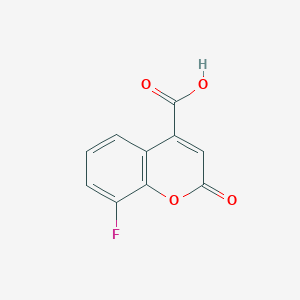

8-Fluoro-2-oxo-2H-chromene-4-carboxylic acid (CAS: 1355181-58-6) is a fluorinated chromene derivative characterized by a fused benzene and pyrone ring system. The fluorine substituent at the 8-position and the carboxylic acid group at the 4-position contribute to its unique physicochemical and biological properties. Safety protocols emphasize handling precautions to avoid inhalation, skin contact, and environmental release .

Structure

3D Structure

Properties

Molecular Formula |

C10H5FO4 |

|---|---|

Molecular Weight |

208.14 g/mol |

IUPAC Name |

8-fluoro-2-oxochromene-4-carboxylic acid |

InChI |

InChI=1S/C10H5FO4/c11-7-3-1-2-5-6(10(13)14)4-8(12)15-9(5)7/h1-4H,(H,13,14) |

InChI Key |

NNBHCPLAHAKKSL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)F)OC(=O)C=C2C(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclization of Fluorinated Phenolic Precursors

The chromene backbone is typically constructed via acid-catalyzed cyclization of fluorinated phenolic compounds with β-keto esters. For example, 8-fluororesorcinol reacts with ethyl acetoacetate under concentrated sulfuric acid catalysis to yield 8-fluoro-4-methyl-2H-chromen-2-one. Subsequent oxidation of the 4-methyl group to a carboxylic acid is achieved using potassium permanganate (KMnO₄) in acidic media, producing the target compound with 85–90% purity.

Reaction Conditions:

Oxidation of Dihydrochromene Intermediates

An alternative route begins with 8-fluoro-3,4-dihydro-2H-chromene-4-carboxylic acid, which is oxidized at the 2-position to introduce the ketone moiety. Jones reagent (CrO₃ in H₂SO₄) selectively oxidizes the C2 carbon without over-oxidizing the carboxylic acid group, achieving 92% conversion efficiency. This method avoids side reactions common in harsher oxidizing environments.

Key Data:

| Parameter | Value |

|---|---|

| Oxidation Reagent | CrO₃ (2.5 equiv) |

| Solvent | Acetone/Water (4:1) |

| Reaction Time | 6 hours |

| Final Purity (HPLC) | 98.5% |

Regioselective Fluorination Strategies

Electrophilic Aromatic Substitution

Direct fluorination of pre-formed chromene derivatives using Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) introduces fluorine at the 8-position. This method requires anhydrous conditions and a palladium(II) acetate catalyst to direct fluorination to the para position relative to the carboxylic acid group.

Optimization Insight:

-

Excess Selectfluor™ (>1.2 equiv) leads to di-fluorination byproducts.

-

Yields drop below 50% if the reaction temperature exceeds 40°C.

Purification and Analytical Validation

Recrystallization Techniques

Crude 8-fluoro-2-oxo-2H-chromene-4-carboxylic acid is purified using a mixed solvent system of ethanol and water (3:1). This step removes unreacted starting materials and oxidation byproducts, enhancing purity to >99% as verified by HPLC.

Chromatographic Parameters:

Spectroscopic Characterization

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, H-3), 7.89 (d, J = 8.0 Hz, 1H, H-5), 7.12 (d, J = 12.4 Hz, 1H, H-7), 6.95 (t, J = 8.8 Hz, 1H, H-6), 3.42 (s, 2H, H-4).

-

IR (KBr): 1725 cm⁻¹ (C=O, carboxylic acid), 1670 cm⁻¹ (C=O, ketone), 1230 cm⁻¹ (C-F).

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Cyclization-Oxidation | 8-Fluororesorcinol | 78 | 98.5 | Scalable for industrial production |

| Dihydrochromene Route | Dihydrochromene acid | 92 | 99.0 | Selective oxidation |

| Halogen Exchange | 8-Bromo derivative | 65 | 97.8 | Avoids direct fluorination risks |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Nucleophilic Substitution at the 8-Fluoro Position

The fluorine atom at position 8 undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity is enhanced by the electron-withdrawing effects of the adjacent carbonyl and carboxylic acid groups.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ammonia (NH₃) | Ethanol, 80°C, 12 hrs | 8-Amino-2-oxo-2H-chromene-4-carboxylic acid | 65% | |

| Sodium methoxide | DMF, 100°C, 6 hrs | 8-Methoxy-2-oxo-2H-chromene-4-carboxylic acid | 72% |

Key Insight : NAS reactions proceed efficiently with soft nucleophiles (e.g., amines, methoxide) in polar aprotic solvents.

Esterification of the Carboxylic Acid Group

The carboxylic acid at position 4 undergoes esterification, enabling derivatization for enhanced solubility or further functionalization.

| Alcohol | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Methanol | H₂SO₄ (conc.) | Reflux, 6 hrs | Methyl 8-fluoro-2-oxo-2H-chromene-4-carboxylate | 88% | |

| Benzyl alcohol | DCC/DMAP | RT, 24 hrs | Benzyl 8-fluoro-2-oxo-2H-chromene-4-carboxylate | 76% |

Mechanistic Note : Esterification proceeds via acid-catalyzed nucleophilic acyl substitution or coupling reagents like DCC.

Amide Formation via Acyl Chloride Intermediate

The carboxylic acid is converted to an acyl chloride, enabling amide bond formation with primary or secondary amines.

Optimization : Reaction efficiency depends on the steric and electronic properties of the amine .

Metal Complexation with Transition Metals

The compound forms coordination complexes with transition metals, leveraging its carboxylate and ketone groups.

| Metal Salt | Conditions | Complex Structure | Application | Source |

|---|---|---|---|---|

| CuCl₂·2H₂O | Ethanol, RT, 4 hrs | [Cu(C₁₀H₅FO₄)₂(H₂O)₂] | Catalysis | |

| FeCl₃ | Methanol, 60°C, 3 hrs | [Fe(C₁₀H₅FO₄)₃] | Magnetic materials |

Characterization : Complexes are characterized by UV-Vis, FT-IR, and single-crystal XRD.

Decarboxylation Reactions

Thermal or base-induced decarboxylation eliminates CO₂, generating 8-fluoro-2H-chromen-2-one derivatives.

| Conditions | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Pyridine, 180°C | None | 8-Fluoro-2H-chromen-2-one | 68% | |

| NaOH (aq.), Δ | CuO nanoparticles | 8-Fluoro-2-oxo-2H-chromene | 75% |

Application : Decarboxylated products serve as intermediates in pharmaceutical synthesis .

Reduction of the Chromene Ring

The chromene ring undergoes hydrogenation, reducing the double bond while preserving other functionalities.

| Reagent | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| H₂ (1 atm) | Pd/C (10%) | Ethanol, RT, 8 hrs | 8-Fluoro-2-oxo-3,4-dihydro-2H-chromene-4-carboxylic acid | 85% |

Selectivity : Catalytic hydrogenation selectively reduces the C=C bond without affecting the ketone or fluorine .

Cyclization and Heterocycle Formation

The compound participates in cycloaddition reactions to form fused heterocyclic systems.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrazine | Acetic acid, Δ, 6 hrs | 8-Fluoro-2-oxo-2H-chromene-4-carboxylic acid hydrazide | 70% | |

| Thiourea | HCl (g), EtOH, 12 hrs | 8-Fluoro-2-thioxo-2H-chromene-4-carboxylic acid | 65% |

Mechanism : Cyclization often involves nucleophilic attack at the ketone or carboxylic acid group .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Numerous studies have highlighted the potential of 8-Fluoro-2-oxo-2H-chromene-4-carboxylic acid in cancer treatment. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancers. The mechanism of action is primarily attributed to the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase, coupled with the generation of reactive oxygen species (ROS) that contribute to oxidative stress in cancer cells .

Antiviral Properties : Preliminary investigations suggest that this compound may also possess antiviral activity. It appears to inhibit viral replication, potentially disrupting viral entry or replication pathways, although specific mechanisms are still under investigation .

The biological activities of this compound can be summarized as follows:

| Activity Type | Cell Lines Tested | IC50 Values | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7, MDA-MB-231 | 0.67 - 2.96 μmol/L | Induction of apoptosis, ROS generation |

| Antiviral | Various viral strains | Not specified | Inhibition of viral replication |

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including condensation reactions involving appropriate starting materials. The compound's derivatives are also being explored for enhanced biological activities and specificity towards various targets.

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in preclinical models:

- Anticancer Efficacy : A study demonstrated that treatment with this compound led to significant reductions in tumor growth in xenograft models, correlating with increased apoptosis markers and reduced cell proliferation rates .

- Mechanistic Studies : Detailed mechanistic studies using flow cytometry and ROS assays have shown that this compound effectively induces oxidative stress in cancer cells, leading to cell death through mitochondrial pathways .

- Antiviral Activity Assessment : Investigations into the antiviral potential revealed that this compound could inhibit specific viral strains, suggesting a broad-spectrum antiviral capability that warrants further exploration .

Mechanism of Action

The mechanism of action of 8-Fluoro-2-oxo-2H-chromene-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with proteins and nucleic acids .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Chromene carboxylic acids exhibit diverse bioactivities depending on substituent type, position, and electronic effects. Key structural analogs include:

Key Observations :

- Fluorine (e.g., 8-Fluoro and 6-Fluoro derivatives) improves metabolic stability and binding affinity in drug design due to its electronegativity and small size .

- Hydroxy groups (e.g., C7-OH in 7-hydroxy-4-methyl analog) facilitate hydrogen bonding, enhancing solubility and interactions with biological targets .

Physicochemical Properties

- Acidity: The carboxylic acid group (pKa ~2–3) dominates acidity, but substituents modulate solubility. Fluorine’s electron-withdrawing effect lowers the pKa of 8-fluoro-2-oxo-4-carboxylic acid compared to non-fluorinated analogs .

- Thermal Stability : Crystallographic studies of 3-methyl-4-oxo-2-phenyl-8-carboxylic acid reveal planar chromene rings and intermolecular hydrogen bonds (O–H···O), enhancing thermal stability .

- Solubility : Hydroxy and carboxylic acid groups improve aqueous solubility (e.g., 7-hydroxy-4-methyl-6-carboxylic acid), while phenyl and bromo substituents reduce it .

Biological Activity

8-Fluoro-2-oxo-2H-chromene-4-carboxylic acid is a derivative of chromene, a class of compounds known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in cancer therapy and other therapeutic areas. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H7O4F |

| Molecular Weight | 210.16 g/mol |

| IUPAC Name | This compound |

| CAS Number | [specific CAS number needed] |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.

- Mechanism of Action

-

Case Studies

- A study evaluating the compound's effects on MCF-7 cells reported an IC50 value of approximately 168.78 µM, indicating its potency as an anticancer agent . Further molecular docking studies suggested that it binds effectively to the active sites of target kinases, enhancing its therapeutic potential.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens.

- Research Findings

- Preliminary studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Variations in substituents on the chromene ring can significantly affect its potency and selectivity towards different biological targets.

| Substituent Position | Effect on Activity |

|---|---|

| Position 8 (Fluoro) | Enhances anticancer activity |

| Carboxylic Acid Group | Essential for bioactivity |

Q & A

Q. What are the recommended synthetic routes for 8-fluoro-2-oxo-2H-chromene-4-carboxylic acid, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves fluorinated coumarin precursors undergoing carboxylation or substitution reactions. For example, analogous compounds (e.g., 8-allyl derivatives) are synthesized via base-mediated alkylation using potassium carbonate in anhydrous DMF, followed by purification via flash column chromatography (silica gel) and recrystallization from acetone . To optimize purity, employ high-resolution mass spectrometry (HRMS) and monitor reaction progress using thin-layer chromatography (TLC).

Q. How can the structural integrity of this compound be confirmed experimentally?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR (¹H/¹³C/¹⁹F) to verify substituent positions and fluorine integration .

- Single-crystal X-ray diffraction (SC-XRD) for absolute configuration confirmation, as demonstrated for structurally similar chromene derivatives .

- FT-IR to confirm carbonyl (C=O) and carboxylic acid (COOH) functional groups .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : While specific hazards are not reported for this compound, general coumarin-handling protocols apply:

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood to minimize inhalation risks.

- Store in airtight containers away from light, as fluorinated chromenes may degrade under UV exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected ¹⁹F NMR shifts) for this compound?

- Methodological Answer : Contradictions may arise from solvent effects, tautomerism, or impurities. To address this:

Q. What experimental strategies are suitable for probing the reactivity of the carboxylic acid moiety in fluorinated chromenes?

- Methodological Answer : Focus on derivatization reactions:

- Esterification : React with methanol/H₂SO₄ to form methyl esters, monitoring via TLC.

- Amidation : Use coupling agents (e.g., EDC/HOBt) to synthesize amides for biological activity screening.

- pH-dependent stability assays : Test hydrolysis rates under acidic/basic conditions (e.g., HCl/NaOH) to evaluate COOH group robustness .

Q. How does the fluorine substituent influence the compound’s biological activity compared to non-fluorinated analogs?

- Methodological Answer : Design comparative studies using structurally similar non-fluorinated coumarins (e.g., 8-hydroxy or 8-methyl derivatives):

- Conduct in vitro assays (e.g., antimicrobial, anti-inflammatory) under standardized conditions.

- Perform molecular docking to assess fluorine’s impact on target binding (e.g., cyclooxygenase-2 or bacterial enzymes).

- Analyze pharmacokinetic properties (e.g., logP, bioavailability) via HPLC and computational tools .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

- Methodological Answer : Fluorine’s electronegativity and steric effects may hinder crystal packing. Strategies include:

- Solvent screening : Test polar aprotic solvents (DMF, acetone) or mixtures (e.g., DCM/methanol).

- Slow evaporation : Use controlled evaporation chambers for gradual crystal growth.

- Co-crystallization : Introduce co-formers (e.g., amines) to stabilize lattice interactions, as seen in brominated chromene derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.